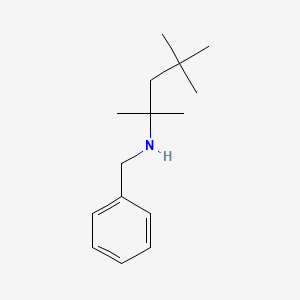

n-Benzyl-2,4,4-trimethylpentan-2-amine

Description

Properties

CAS No. |

3598-75-2 |

|---|---|

Molecular Formula |

C15H25N |

Molecular Weight |

219.37 g/mol |

IUPAC Name |

N-benzyl-2,4,4-trimethylpentan-2-amine |

InChI |

InChI=1S/C15H25N/c1-14(2,3)12-15(4,5)16-11-13-9-7-6-8-10-13/h6-10,16H,11-12H2,1-5H3 |

InChI Key |

SRNCZQHDQZRJHU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)CC(C)(C)NCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The most widely documented method for synthesizing N-benzylamines involves a two-step process: imine formation followed by catalytic hydrogenation. For N-benzyl-2,4,4-trimethylpentan-2-amine, this begins with the condensation of 2,4,4-trimethylpentan-2-amine (a primary amine) with benzaldehyde in a water-miscible solvent such as methanol or ethanol. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of benzaldehyde, forming an imine intermediate (Schiff base) and releasing water.

The imine is subsequently hydrogenated under mild conditions using hydrogen gas (H₂) and a palladium-on-carbon (Pd/C) catalyst. This step reduces the C=N bond to a C–N single bond, yielding the desired tertiary amine. The absence of azeotropic distillation in this process simplifies scalability compared to earlier methods.

Representative Reaction Table

| Reactant | Product | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 2,4,4-Trimethylpentan-2-amine + Benzaldehyde | This compound | Pd/C (5%) | H₂ (1 bar), MeOH, 25°C | ~80 |

Reductive Amination Using Sodium Cyanoborohydride

Principles and Procedure

Reductive amination offers a one-pot alternative to the two-step hydrogenation method. In this approach, 2,4,4-trimethylpentan-2-amine reacts directly with benzaldehyde in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN). The process bypasses the isolation of the imine intermediate by dynamically forming and reducing it in situ.

The weakly acidic conditions of methanol or ethanol facilitate imine formation, while NaBH₃CN selectively reduces the imine without attacking the aldehyde. This selectivity is critical for preventing side reactions such as aldol condensation.

Advantages and Limitations

-

Selectivity : NaBH₃CN avoids over-reduction of aromatic rings or carbonyl groups.

-

Temperature : Reactions typically proceed at room temperature (20–25°C) over 12–24 hours.

-

Yield : Reported yields for reductive amination of structurally similar amines range from 65% to 75%.

However, NaBH₃CN’s toxicity and sensitivity to moisture necessitate careful handling.

Comparative Reaction Table

Direct Alkylation with Benzyl Halides

Challenges and Practical Considerations

Direct alkylation of 2,4,4-trimethylpentan-2-amine with benzyl halides (e.g., benzyl bromide) is theoretically straightforward but practically limited by over-alkylation. Primary amines are prone to sequential alkylation, leading to quaternary ammonium salts unless stoichiometry is tightly controlled.

To favor mono-alkylation, excess amine (2–3 equivalents) is employed alongside a polar aprotic solvent (e.g., dimethylformamide, DMF) and a weak base (e.g., potassium carbonate). Despite these measures, yields rarely exceed 50%, and purification becomes challenging due to byproduct formation.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency, scalability, and practicality of each method:

Chemical Reactions Analysis

n-Benzyl-2,4,4-trimethylpentan-2-amine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: It can be reduced using reducing agents like lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using reagents like sodium hydride and alkyl halides.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can introduce various functional groups to the benzyl ring.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of n-Benzyl-2,4,4-trimethylpentan-2-amine exhibit potential anticancer properties. For instance, a series of dual inhibitors targeting malate dehydrogenases (MDH1 and MDH2) were rationally designed using this compound as a scaffold. The structure-activity relationship (SAR) analysis revealed that modifications to the side chains could enhance inhibitory activity against lung cancer cell lines, showing IC50 values in the low micromolar range .

1.2 Neuropharmacology

In neuropharmacological research, derivatives of this compound have been tested for their effects on neurotransmitter systems. A study involving zebrafish models demonstrated that certain derivatives led to reduced levels of norepinephrine, dopamine, and serotonin, indicating potential anxiolytic effects . Such findings suggest that this compound could be explored further for its psychopharmacological properties.

Chemical Synthesis

2.1 Multicomponent Reactions

this compound has been utilized in multicomponent reactions (MCRs), particularly in the synthesis of complex organic molecules. The Ugi reaction framework has been employed to create diverse polycyclic structures that include this amine as a key component. The versatility of MCRs allows for the rapid assembly of multiple functional groups into a single product, which is advantageous in drug discovery .

2.2 Stabilization of Polymers

The compound has also found applications in materials science as a stabilizer for polyolefins. Its incorporation into polymer compositions helps mitigate degradation during processing and enhances thermal stability. This application is crucial for improving the longevity and performance of plastic materials under various environmental conditions .

Case Studies

Mechanism of Action

The mechanism of action of n-Benzyl-2,4,4-trimethylpentan-2-amine involves its interaction with specific molecular targets. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Molecular Properties

The table below summarizes key molecular characteristics of n-Benzyl-2,4,4-trimethylpentan-2-amine and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|

| This compound | C₁₅H₂₅N (inferred) | ~219.36 | Benzyl group on N; highly branched backbone |

| 2,4,4-Trimethylpentan-2-amine | C₈H₁₉N | 129.24 | Sterically hindered tertiary amine |

| N-Benzyl-2,2,2-trifluoroacetamide | C₉H₈F₃NO | 203.16 | Benzyl + trifluoroacetamide functional group |

| n-Butyl-2,4,4-trimethylpentan-2-amine | C₁₂H₂₇N | 185.35 | Linear n-butyl substituent on N |

| N-Benzyl-4-methylpentan-2-amine | C₁₃H₂₁N | 191.32 | Less branched backbone with benzyl group |

Challenges and Optimization

- Steric Hindrance : The branched structure of 2,4,4-trimethylpentan-2-amine reduces reactivity in nucleophilic reactions . Substituting the N-H group with bulky moieties (e.g., benzyl) may exacerbate this issue, necessitating tailored conditions (e.g., Ag₂O as a co-oxidant) .

- Biological Screening : Structural analogs like N-benzyl-2,2,2-trifluoroacetamide underscore the importance of functional groups in bioactivity. The benzyl-2,4,4-trimethylpentan-2-amine’s bioactivity remains unexplored but warrants investigation given its hybrid aliphatic-aromatic structure.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for n-Benzyl-2,4,4-trimethylpentan-2-amine, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via alkylation of 2,4,4-trimethylpentan-2-amine with benzyl halides (e.g., benzyl chloride) under basic conditions. Optimization involves:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution efficiency.

- Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction rates in biphasic systems.

- Temperature control : Reactions are often conducted at 60–80°C to balance reactivity and byproduct formation.

- Purification : Distillation under reduced pressure or column chromatography (silica gel, hexane/ethyl acetate) isolates the product .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzyl group (δ 7.2–7.4 ppm for aromatic protons) and quaternary carbons (δ 40–50 ppm for C-2 and C-4 methyl groups).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₅H₂₅N).

- X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and steric configurations .

Q. How does the steric environment of the 2,4,4-trimethylpentan-2-amine moiety influence the compound’s reactivity?

- Methodological Answer : The bulky tert-octylamine backbone creates significant steric hindrance, reducing nucleophilic attack at the amine center. This impacts:

- Reaction kinetics : Slower alkylation rates compared to less-substituted analogs.

- Regioselectivity : Preferential reactivity at less hindered sites (e.g., benzyl group vs. methyl-substituted carbons). Comparative studies with N-benzylcyclopentanamine highlight these effects .

Advanced Research Questions

Q. What methodologies are employed to analyze this compound as a degradation product or impurity in pharmaceuticals?

- Methodological Answer :

- HPLC/LC-MS : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates the compound from matrix components. Detection via UV (λ ~254 nm) or tandem MS enhances specificity.

- Reference Standards : Cross-validation with certified impurities (e.g., Potassium Clavulanate Impurity K, CAS 107-45-9) ensures accurate quantification .

Q. How can computational models predict the physicochemical properties of this compound?

- Methodological Answer :

- Crippen and Joback Methods : Estimate logP (log octanol-water partition coefficient) and boiling points using fragment-based contributions. For example, the tert-octylamine fragment contributes +2.1 to logP.

- Molecular Dynamics (MD) : Simulates solubility in lipid membranes, critical for bioavailability studies. Limitations include inaccuracies in predicting solid-state interactions .

Q. What strategies resolve stereochemical challenges during the synthesis of derivatives of this compound?

- Methodological Answer :

- Chiral Chromatography : Use of chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) separates enantiomers.

- Asymmetric Catalysis : Chiral ligands (e.g., BINAP) in palladium-catalyzed reactions induce stereoselectivity.

- Circular Dichroism (CD) : Validates enantiomeric excess (ee) in optically active derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.